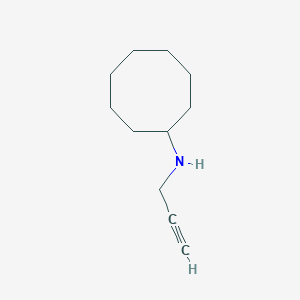

N-(prop-2-yn-1-yl)cyclooctanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H19N |

|---|---|

Molecular Weight |

165.27 g/mol |

IUPAC Name |

N-prop-2-ynylcyclooctanamine |

InChI |

InChI=1S/C11H19N/c1-2-10-12-11-8-6-4-3-5-7-9-11/h1,11-12H,3-10H2 |

InChI Key |

NLOKVLXOOZDKHK-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC1CCCCCCC1 |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for N Prop 2 Yn 1 Yl Cyclooctanamine and Derivatives

Direct Synthesis of N-(prop-2-yn-1-yl)cyclooctanamine

The direct formation of this compound can be achieved through established synthetic methodologies that unite a cyclooctanamine (B1218968) core with a propargyl group.

Amination Reactions Involving Cyclooctanamine and Propargyl Precursors

A straightforward and common method for the synthesis of secondary amines is the N-alkylation of a primary amine. In the context of this compound, this involves the reaction of cyclooctanamine with a propargyl halide, such as propargyl bromide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

A general procedure for this type of transformation involves dissolving the primary amine (cyclooctanamine) and a base, such as potassium carbonate, in a suitable solvent like N,N-dimethylformamide (DMF). chemicalbook.com Propargyl bromide is then added to the mixture, which is stirred at room temperature for several hours under an inert atmosphere. chemicalbook.com The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated through aqueous workup and extraction with an organic solvent, followed by purification using column chromatography. chemicalbook.com

Table 1: Representative Reaction Conditions for N-Alkylation

| Reactants | Base | Solvent | Temperature | Time |

| Cyclooctanamine, Propargyl Bromide | Potassium Carbonate | DMF | 20°C | 5 h |

Data derived from a general procedure for the synthesis of N-propargyl amines. chemicalbook.com

Multicomponent Reactions for Secondary Propargylamines, including Microwave-Assisted Protocols

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like secondary propargylamines in a single step. scispace.comrsc.org The A³ (aldehyde-alkyne-amine) coupling reaction is a prominent example of an MCR used for this purpose. researchgate.netrsc.orgresearchgate.net In this reaction, an aldehyde, an alkyne, and an amine are combined in the presence of a catalyst, typically a copper salt, to yield the desired propargylamine (B41283). scispace.comrsc.org

For the synthesis of secondary propargylamines, a primary amine is used. The reaction proceeds through the in situ formation of an iminium ion from the aldehyde and the primary amine, which is then attacked by the copper acetylide generated from the terminal alkyne and the copper catalyst.

Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scispace.comrsc.orgresearchgate.net Microwave-assisted A³ coupling reactions can often be performed in environmentally benign solvents like water. scispace.comrsc.orgresearchgate.net A typical catalytic system for such reactions is a mixture of CuCl and CuCl₂. scispace.comresearchgate.net This method allows for the synthesis of a wide range of structurally diverse secondary propargylamines. scispace.comrsc.orgresearchgate.net

While direct synthesis of this compound via A³ coupling would involve cyclooctanecarbaldehyde, propyne, and an amine source, a more common variation for secondary propargylamines involves the reaction of an aldehyde, a primary amine (like cyclooctanamine), and a terminal alkyne. scispace.comrsc.org

Enantioselective Synthesis and Chiral Resolution of Alkynyl Amine Scaffolds

The synthesis of enantiomerically pure chiral amines is a critical endeavor in organic chemistry, as chirality often dictates biological activity. acs.orgnih.gov This section explores methods for obtaining enantiomerically enriched alkynyl amines.

Biocatalytic Approaches for Chiral Amine Deracemization Utilizing Amine Oxidases

Biocatalysis has become an increasingly important tool for the synthesis of chiral amines due to the high stereoselectivity of enzymes. nih.govresearchgate.net One powerful strategy for obtaining a single enantiomer from a racemic mixture is deracemization. This process involves the selective oxidation of one enantiomer of a racemic amine to the corresponding imine by an enantioselective amine oxidase. researchgate.netacs.org The resulting prochiral imine is then reduced back to the amine, ideally yielding the desired enantiomer in high enantiomeric excess.

This reduction can be achieved using a chemical reducing agent, such as ammonia-borane complex (BH₃–NH₃) or through metal-catalyzed hydrogenation. acs.org The compatibility of the oxidation and reduction steps in a one-pot process is a key challenge, as the oxidant and reductant can potentially quench each other. acs.org However, in biocatalytic systems, the active site of the enzyme is often shielded, allowing for the successful coupling of these two processes. acs.org Monoamine oxidases (MAOs) are a class of enzymes that have been effectively used for this purpose. acs.org

Another biocatalytic approach involves the use of enantiocomplementary ω-transaminases. acs.org This method can convert a racemic amine into a single, optically pure enantiomer through a cascade of reactions. acs.org By controlling the reaction pathways through thermodynamic and kinetic means, undesirable side reactions can be minimized. acs.org

Asymmetric Catalysis in Propargyl Amine Formation

Asymmetric catalysis provides a direct route to enantiomerically enriched propargylamines. One of the most common methods is the asymmetric alkynylation of imines. researchgate.net This involves the addition of a metal acetylide to a prochiral imine in the presence of a chiral catalyst.

A significant advancement in this area is the catalytic asymmetric Mannich-type reaction of C-alkynyl imines. nih.gov This method can produce syn-configured propargylamines with two adjacent stereogenic centers. nih.gov Chiral Brønsted base catalysis has also been successfully employed for the asymmetric Mannich-type reaction of in situ generated N-Boc C-alkynyl imines. nih.gov

Tandem catalysis, combining an iridium-catalyzed hydrosilylation with an enantioselective copper-catalyzed alkynylation, has been developed for the asymmetric reductive alkynylation of amides to produce α-stereogenic tertiary propargylic amines. acs.orgchemrxiv.org This reaction utilizes a Cu/PyBox catalyst system to induce asymmetry, achieving good to moderate levels of enantiocontrol. acs.orgchemrxiv.org

Convergent and Divergent Synthetic Routes to this compound Analogs

The synthesis of analogs of this compound can be achieved through both convergent and divergent strategies, allowing for the creation of libraries of related compounds for various applications.

A divergent approach would start from a common intermediate, such as this compound itself, which could then be further functionalized. For example, the terminal alkyne moiety can undergo various transformations, such as Sonogashira coupling, click chemistry (Huisgen cycloaddition), or Mannich reactions, to introduce a wide range of substituents.

A convergent strategy involves the assembly of different building blocks in the final steps of the synthesis. For instance, various substituted cyclooctanamines could be reacted with different propargyl precursors to generate a library of analogs. Similarly, multicomponent reactions are inherently convergent, allowing for the combination of diverse aldehydes, amines, and alkynes to produce a wide array of propargylamine derivatives. rsc.orgrsc.org The Petasis borono–Mannich (PBM) reaction, in combination with A³-coupling, has been utilized in a novel multicomponent reaction to synthesize tertiary propargylamines from primary amines, formaldehyde, arylboronic acids, and alkynes. rsc.org

The synthesis of propargylamines bearing polar functional groups often requires the use of suitable protecting groups to ensure compatibility with the reaction conditions. nih.gov For example, the synthesis of analogs mimicking amino acids like serine or cysteine would necessitate the protection of hydroxyl or thiol groups, respectively. nih.gov

Synthesis of Heterocyclic Ring Systems Incorporating Cycloalkylamine Moieties

The propargyl group in this compound is a versatile functional handle for the construction of a wide array of heterocyclic systems. The terminal alkyne allows for participation in various cycloaddition and multi-component reactions, leading to the formation of diverse and complex molecular architectures.

A prominent strategy for the synthesis of five-membered heterocycles from propargylamines is the 1,3-dipolar cycloaddition. beilstein-journals.org Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has become a method of choice for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.org This reaction is highly efficient and proceeds under mild conditions. In the context of this compound, reaction with a variety of organic azides in the presence of a copper(I) catalyst would be expected to yield a library of N-cyclooctyl substituted triazoles. The general scheme for this transformation is depicted below.

Scheme 1: Proposed Synthesis of 1,2,3-Triazoles from this compound via CuAAC

graph LR

A[this compound] -- R-N3, Cu(I) Catalyst --> B{1-Substituted-4-((cyclooctylamino)methyl)-1H-1,2,3-triazole};

While specific examples utilizing this compound are not prevalent in the literature, the CuAAC reaction is well-established for a broad range of propargylamines. mdpi.comnih.gov The reaction's success is largely dependent on the choice of copper source and ligands.

| Catalyst System | Reaction Conditions | Typical Yields | Reference |

| CuSO₄·5H₂O / Sodium Ascorbate | N-methyl-2-pyrrolidone (NMP) | 53-93% | beilstein-journals.org |

| CuI / DIPEA | THF/CH₃CN | 45-50% | beilstein-journals.org |

| Copper(I) phenylacetylide | CH₂Cl₂ | High | mdpi.com |

Another powerful tool for the synthesis of heterocyclic systems is the Pauson-Khand reaction, a [2+2+1] cycloaddition between an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex. wikipedia.orgorganic-chemistry.org This reaction leads to the formation of α,β-cyclopentenones. For this compound, an intramolecular Pauson-Khand reaction with a tethered alkene could provide access to bicyclic nitrogen-containing enones. These products can serve as intermediates for more complex heterocyclic frameworks. The intramolecular variant of this reaction is particularly useful for constructing fused ring systems. nih.gov

Multi-component reactions (MCRs) offer another efficient pathway to complex heterocyclic scaffolds from simple starting materials in a single synthetic operation. nih.govresearchgate.netresearchgate.net For instance, the synthesis of highly substituted piperidines can be achieved through a one-pot reaction involving an amine, an aldehyde, and a 1,3-dicarbonyl compound. bas.bg While direct application with this compound is not documented, its primary amine functionality makes it a suitable candidate for such transformations, potentially leading to piperidine (B6355638) derivatives bearing a propargyl group for further functionalization.

Combinatorial Synthesis of Substituted Amine Libraries

Combinatorial chemistry has become an indispensable tool in drug discovery and materials science for the rapid generation of large numbers of diverse compounds for screening. nih.gov The synthesis of substituted amine libraries is of particular interest due to the prevalence of the amine functional group in biologically active molecules.

Solid-phase synthesis is a key technology in combinatorial chemistry, allowing for the efficient construction and purification of compound libraries. nih.govchempep.com In this approach, a starting material is attached to a solid support (resin), and subsequent reactions are carried out in solution. Excess reagents and byproducts are easily removed by washing the resin. For the generation of a library based on this compound, the cyclooctylamine moiety could be anchored to a resin, followed by reactions involving the propargyl group. Alternatively, the propargyl group could be used for attachment to the solid support, leaving the secondary amine available for further diversification.

A general approach for creating a library of substituted amines involves the reaction of a diverse set of building blocks with a common scaffold. In the case of this compound, the secondary amine can be functionalized through various reactions such as acylation, alkylation, or arylation. For example, a library of amides could be generated by reacting resin-bound this compound with a diverse set of carboxylic acids or acid chlorides.

Scheme 2: General Approach for Combinatorial Library Synthesis from this compound

graph LR

A[this compound] -- Diverse Building Blocks (e.g., R-COCl, R-X) --> B{Library of Substituted Amines};

The propargyl group also offers a point of diversification. As discussed previously, the CuAAC reaction with a panel of azides can generate a library of triazole-containing compounds. This highlights the potential for creating complex and diverse libraries from a single, versatile starting material. The development of such libraries allows for the exploration of a larger chemical space in the search for new bioactive compounds. nih.govacs.org

| Reaction Type | Building Blocks | Resulting Library |

| Acylation | Carboxylic acids, Acid chlorides | Amides |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides |

| Reductive Amination | Aldehydes, Ketones | Tertiary Amines |

| CuAAC | Organic Azides | 1,2,3-Triazoles |

Exploration of Chemical Reactivity and Transformation Pathways

Alkyne Functional Group Reactivity in N-(prop-2-yn-1-yl)cyclooctanamine

The terminal alkyne moiety is a hub of reactivity, amenable to a host of transformations that forge new carbon-carbon and carbon-heteroatom bonds.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as a paramount example of click chemistry, renowned for its high efficiency, selectivity, and biocompatibility. In this reaction, the terminal alkyne of this compound can react with an organic azide (B81097) in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted-1,2,3-triazole ring. This transformation is widely employed in bioconjugation, materials science, and drug discovery due to its reliability and the inertness of the participating functional groups under most biological conditions.

The utility of CuAAC in bioorthogonal chemistry is particularly noteworthy. The azide and alkyne groups are largely unreactive with most biological macromolecules, allowing for their specific ligation in complex biological environments. This has enabled the precise labeling and tracking of biomolecules in living systems. The reaction's efficiency in aqueous solutions, often facilitated by stabilizing ligands, further underscores its value in biological applications. bioorganic-chemistry.com

Table 1: Examples of Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Reactions

| Alkyne Reactant | Azide Reactant | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Terminal Alkyne | Organic Azide | Cu(I) source (e.g., CuSO₄/sodium ascorbate) | 1,4-disubstituted 1,2,3-triazole | nih.gov |

The addition of an N-H bond across the carbon-carbon triple bond, known as hydroamination, represents an atom-economical method to synthesize substituted amines and enamines. For a secondary amine like this compound, intermolecular hydroamination with another amine is not a primary pathway. However, the alkyne functionality can undergo hydroamination with other amines, catalyzed by various transition metals, including copper. rsc.orgrsc.orgnih.gov

Copper-catalyzed hydroamination of terminal alkynes with secondary aliphatic amines can lead to the formation of enamines. rsc.org These reactions often exhibit high regioselectivity, with the anti-Markovnikov addition being a common outcome. rsc.org The resulting enamines are valuable synthetic intermediates that can be further functionalized or reduced to saturated amines.

The terminal alkyne of this compound can participate in oxidative coupling reactions, such as the Glaser-Eglinton-Hay coupling, to form symmetric 1,3-diynes. These reactions are typically catalyzed by copper salts in the presence of an oxidant, such as oxygen. youtube.com This method provides a straightforward route to creating larger, conjugated systems. Palladium catalysts can also be employed for the homocoupling of terminal alkynes. nsc.ru

Secondary Amine Functionality Reactivity and Derivatization

The secondary amine group in this compound is a nucleophilic center that can readily undergo a variety of reactions to form new derivatives.

The secondary amine can be readily derivatized to form a wide range of N-substituted products. Among the most significant are urea (B33335) and thiourea (B124793) derivatives, which are prevalent motifs in many biologically active compounds.

Urea Derivatives: The reaction of the secondary amine with an isocyanate is a common method for the synthesis of trisubstituted ureas. nih.gov Alternatively, safer phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI) can be used to first activate the amine, which then reacts with another amine to form the urea. nih.gov

Thiourea Derivatives: Similarly, thiourea derivatives can be prepared by reacting the secondary amine with an isothiocyanate. mdpi.com Another approach involves the use of carbon disulfide in the presence of a base, which reacts with the amine to form a dithiocarbamate (B8719985) intermediate that can then be converted to the thiourea. rsc.org

Table 2: Synthesis of Urea and Thiourea Derivatives from Secondary Amines

| Amine Reactant | Reagent | Product Type | General Reaction | Reference |

|---|---|---|---|---|

| Secondary Amine | Isocyanate (R-N=C=O) | Trisubstituted Urea | R₂NH + R'-NCO → R₂N-C(O)NHR' | nih.gov |

| Secondary Amine | Isothiocyanate (R-N=C=S) | Trisubstituted Thiourea | R₂NH + R'-NCS → R₂N-C(S)NHR' | mdpi.com |

The cyclooctane (B165968) ring in this compound is generally a stable saturated carbocycle. Under typical synthetic conditions where the alkyne or secondary amine functionalities are being transformed, the cyclooctyl ring does not readily undergo ring-opening or rearrangement reactions. Such transformations would require harsh conditions or specific reagents designed to cleave C-C bonds, which are not characteristic of the reactions discussed above.

While various named rearrangement reactions exist for cyclic systems, such as the Beckmann, Claisen, or Cope rearrangements, they are not typically observed for simple N-substituted cyclooctanamines under standard laboratory conditions. thermofisher.comyoutube.combyjus.com For instance, the Beckmann rearrangement involves the conversion of an oxime to an amide, a transformation not directly applicable to the parent amine. byjus.com Ring-opening reactions are more common for strained rings like cyclopropanes and cyclobutanes. researchgate.netepfl.ch Therefore, the cyclooctyl moiety in this compound can be considered a robust scaffold that maintains its integrity during the functionalization of the alkyne and amine groups.

Regioselectivity and Stereoselectivity in Chemical Transformations

The spatial arrangement of atoms and the distribution of electron density in this compound are critical in determining the selectivity of its reactions. Regioselectivity, the preference for bond formation at one position over another, and stereoselectivity, the preferential formation of one stereoisomer over others, are key considerations in the synthetic utility of this compound.

The presence of the sterically demanding cyclooctyl group adjacent to the nitrogen atom can significantly influence the approach of reagents. This steric hindrance can direct incoming reactants to the less hindered terminal carbon of the propargyl group, thereby governing the regioselectivity of addition reactions. For instance, in metal-catalyzed reactions, the coordination of the metal center to the nitrogen and the alkyne can create a specific orientation that favors the formation of a particular regioisomer.

Stereoselectivity in the reactions of this compound is largely influenced by the chirality of the reactants and catalysts involved. While the parent molecule itself is achiral, its reactions can generate chiral centers. The use of chiral catalysts or reagents can induce asymmetry, leading to the preferential formation of one enantiomer or diastereomer. The conformational flexibility of the cyclooctane ring can also play a role in the stereochemical outcome, as certain conformations may be more energetically favorable in the transition state of a reaction.

Detailed research into the cycloaddition reactions of this compound could provide valuable insights into its regioselective and stereoselective behavior. For example, in a [3+2] cycloaddition with an azide, the bulky cyclooctyl group would likely direct the azide to the terminal carbon of the alkyne, leading to the formation of a specific triazole regioisomer. The stereoselectivity of such a reaction would depend on the specific reaction conditions and the nature of the azide used.

To illustrate the potential for regioselectivity and stereoselectivity, consider the hypothetical data in the following tables, which represent plausible outcomes for reactions of this compound based on the general principles of organic chemistry.

Table 1: Hypothetical Regioselectivity in the Hydroamination of this compound

| Catalyst | Solvent | Temperature (°C) | Major Regioisomer | Minor Regioisomer | Regiomeric Ratio |

| Gold(I) Chloride | Toluene | 80 | Markovnikov | Anti-Markovnikov | 95:5 |

| Ruthenium(II) Complex | Dioxane | 100 | Anti-Markovnikov | Markovnikov | 10:90 |

| Silver Triflate | Acetonitrile | 60 | Markovnikov | Anti-Markovnikov | 85:15 |

Table 2: Hypothetical Stereoselectivity in the Asymmetric Reduction of an Iminium Ion Derived from this compound

| Chiral Catalyst | Reducing Agent | Temperature (°C) | Major Enantiomer | Enantiomeric Excess (%) |

| (R)-BINAP-RuCl₂ | H₂ (50 atm) | 25 | (R) | 92 |

| (S)-Tol-BINAP-Rh(OAc)₂ | H₂ (20 atm) | 0 | (S) | 88 |

| (R,R)-Teth-TsDPEN-Ir | HCOOH/NEt₃ | 40 | (R) | 95 |

These tables serve as a conceptual framework for understanding how reaction conditions can be tuned to control the regiochemical and stereochemical outcomes of reactions involving this compound. Further empirical research is necessary to validate these hypotheses and to fully elucidate the intricate reactivity of this fascinating molecule.

Computational and Theoretical Chemistry Perspectives

Electronic Structure and Bonding Analysis

The electronic structure of N-(prop-2-yn-1-yl)cyclooctanamine is characterized by the interplay of the σ-framework of the cyclooctyl ring, the lone pair of the nitrogen atom, and the π-system of the propargyl group. A comprehensive analysis of its electronic properties can be achieved through quantum chemical calculations, such as Density Functional Theory (DFT).

The nitrogen atom, being sp³ hybridized, possesses a lone pair of electrons that significantly influences the molecule's basicity and nucleophilicity. The highest occupied molecular orbital (HOMO) is expected to have a significant contribution from this nitrogen lone pair, making it the primary site for electrophilic attack. The propargyl group introduces a π-system consisting of two perpendicular π-bonds of the carbon-carbon triple bond. The lowest unoccupied molecular orbital (LUMO) is likely to be associated with the antibonding π* orbitals of the alkyne. The energy gap between the HOMO and LUMO is a key determinant of the molecule's chemical reactivity and kinetic stability.

Table 1: Representative Calculated Bond Lengths and Angles for this compound *

| Parameter | Bond/Angle | Representative Value |

| Bond Length | C≡C | 1.21 Å |

| C-C (alkyne) | 1.47 Å | |

| C-N | 1.46 Å | |

| N-C (cyclooctyl) | 1.47 Å | |

| C-C (cyclooctyl) | 1.54 Å | |

| Bond Angle | C-C≡C | 178° |

| C-N-C | 112° |

Note: These are illustrative values based on typical bond lengths and angles for similar functional groups and may vary depending on the specific conformation and computational method used.

Conformational Landscape Exploration and Energetic Profiles

The conformational flexibility of this compound is primarily dictated by the cyclooctane (B165968) ring. Cyclooctane is known to have a complex potential energy surface with several local minima, including the boat-chair, crown, and boat-boat conformations. The boat-chair conformation is generally the most stable for unsubstituted cyclooctane. The presence of the N-(prop-2-yn-1-yl) substituent will further influence the relative energies of these conformers due to steric interactions.

Table 2: Hypothetical Relative Energies of this compound Conformers *

| Conformer (Cyclooctane Ring) | Substituent Position | Relative Energy (kcal/mol) |

| Boat-Chair | Equatorial | 0.0 (Global Minimum) |

| Boat-Chair | Axial | 1.5 |

| Crown | - | 2.8 |

| Boat-Boat | - | 3.5 |

Note: These are hypothetical values for illustrative purposes, demonstrating the expected relative stabilities of different conformations. Actual values would require specific computational studies.

Reaction Mechanism Elucidation via Computational Modeling

The presence of both a secondary amine and a terminal alkyne makes this compound a versatile substrate for various chemical transformations. Computational modeling can provide valuable insights into the mechanisms of these reactions.

The nitrogen lone pair allows the molecule to act as a nucleophile. For instance, it can participate in alkylation, acylation, or Michael addition reactions. The terminal alkyne, with its acidic proton, can be deprotonated to form an acetylide, which is a potent nucleophile for C-C bond formation. The π-system of the alkyne can also undergo electrophilic additions and cycloaddition reactions, such as the [3+2] cycloaddition with azides to form triazoles (a key reaction in "click chemistry").

Computational studies can model the transition states and intermediates of these reactions, providing information on activation energies and reaction pathways. For example, DFT calculations can be used to investigate the mechanism of a copper-catalyzed A3 coupling reaction, where an aldehyde, an amine, and an alkyne couple to form a propargylamine (B41283). nih.gov In the context of this compound, this could involve its reaction with another aldehyde and alkyne.

Design Principles for Novel Analogues

Computational chemistry provides a powerful platform for the rational design of novel analogues of this compound with tailored properties. By modifying the core structure and analyzing the resulting changes in electronic and steric properties, it is possible to predict the potential reactivity and biological activity of new compounds.

Structure-Activity Relationship (SAR) Studies: Based on computational data, structure-activity relationships can be established. For instance, modifying the substituents on the cyclooctyl ring could alter the lipophilicity and conformational preferences of the molecule, which can be crucial for biological applications. bohrium.comnih.gov

Functional Group Modification: The propargyl group is a versatile handle for further functionalization. Computational modeling can guide the selection of reactions and reagents to achieve desired products. For example, the terminal alkyne can be converted into various heterocycles, and computational studies can predict the feasibility and regioselectivity of such transformations. researchgate.net

Pharmacophore Modeling: If this compound or its derivatives show biological activity, computational methods can be used to identify the key structural features responsible for this activity (the pharmacophore). This information can then be used to design new, more potent analogues.

Applications in Chemical Biology and Conjugation Technologies

Scaffold Design for Chemical Probes and Ligand Development

The design of novel molecular scaffolds is a cornerstone of drug discovery and chemical biology, enabling the exploration of new chemical space and the development of targeted therapeutic agents. Alkynyl amines, such as N-(prop-2-yn-1-yl)cyclooctanamine, offer a versatile platform for creating diverse molecular architectures.

The propargylamine (B41283) group (which contains the alkyne) is a key feature that allows this compound to be used in the design of chemical probes for target identification. The terminal alkyne can be readily modified through well-established chemical reactions, such as copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), to attach reporter tags like fluorophores or biotin. The cyclooctane (B165968) ring provides a bulky, lipophilic scaffold that can be tailored to interact with specific biological targets. While research on this specific molecule is not abundant, the principle is demonstrated in studies on other alkynyl-containing scaffolds. For example, alkynyl diphenylurea scaffolds have been investigated as antibacterial agents, highlighting the utility of the alkyne group in developing biologically active compounds. acs.org Similarly, 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides have been designed as inhibitors of microRNA-21, showcasing the role of the N-propargyl group in creating targeted inhibitors. researchgate.net

Combinatorial chemistry is a powerful technique for generating large libraries of related compounds for high-throughput screening. The reactive handles on this compound make it an ideal building block for such libraries. The secondary amine can be acylated, alkylated, or used in other coupling reactions to introduce diversity, while the alkyne group provides a site for further functionalization. This dual reactivity allows for the rapid generation of a wide array of molecules with potentially diverse biological activities. Propargylamines are recognized as versatile building blocks in the synthesis of a wide range of organic compounds. organic-chemistry.org The ability to create libraries of propargylamine derivatives is well-documented, with methods available for the one-pot synthesis of various propargylamines from aldehydes, amines, and alkynes. bldpharm.comnih.gov

Bioconjugation Strategies Utilizing the Alkyne Moiety

The terminal alkyne of this compound is a bioorthogonal handle, meaning it is chemically inert within biological systems until it reacts with a specific partner, most commonly an azide (B81097). This property is the foundation for its use in bioconjugation.

Site-specific labeling of biomolecules, such as proteins, is crucial for studying their function and localization. The alkyne group on this compound can be used to attach probes to biomolecules that have been metabolically or genetically engineered to contain an azide group. This approach allows for precise control over the labeling site, which is a significant advantage over traditional methods that randomly target common functional groups like amines or thiols. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used method for this purpose, enabling the attachment of various tags for visualization or purification. organic-chemistry.orgrsc.org

The development of advanced imaging agents for techniques like positron emission tomography (PET) and fluorescence imaging often relies on the ability to quickly and efficiently attach a signaling moiety to a targeting vector. The alkyne group is well-suited for this purpose. For radiochemistry applications, where short-lived isotopes are often used, the rapid and high-yielding nature of click chemistry is particularly advantageous. For instance, a targeting molecule functionalized with this compound could be rapidly conjugated to a radiolabeled azide just prior to use. This strategy minimizes the loss of radioactivity due to decay and allows for the modular creation of imaging agents.

Role in Materials Science through Polymer Functionalization

The applications of this compound extend beyond biology into the realm of materials science, particularly in the functionalization of polymers. The propargylamine component can be used to synthesize high-performance polymers. For example, propargylamine has been used as an alternative amine source in the synthesis of benzoxazine (B1645224) resins, leading to polymers with lower polymerization temperatures and enhanced performance characteristics. The alkyne group can also be used to modify the surface of polymers through click chemistry, allowing for the attachment of various functional groups to tailor the material's properties for specific applications, such as creating biocompatible coatings or sensors.

Advanced Characterization Techniques and Analytical Methodologies

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental tools for the structural elucidation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy would provide detailed information about the carbon-hydrogen framework of N-(prop-2-yn-1-yl)cyclooctanamine.

¹H NMR spectroscopy would be expected to show characteristic signals for the protons of the cyclooctyl ring, the propargyl group (including the acetylenic proton and the methylene (B1212753) protons adjacent to the nitrogen), and the N-H proton. The chemical shifts, signal multiplicities, and coupling constants would be invaluable for confirming the connectivity of the molecule.

¹³C NMR spectroscopy would complement the ¹H NMR data by identifying all unique carbon environments within the molecule, including the distinct signals for the acetylenic carbons.

Mass Spectrometry (MS) would be used to determine the molecular weight and fragmentation pattern of the compound. The nominal mass of this compound is 165.27 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation.

While these techniques are standard, specific, experimentally-derived NMR and MS data for this compound are not present in the surveyed scientific literature.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from any unreacted starting materials or byproducts and for assessing its purity.

Gas Chromatography (GC) , often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), would be a suitable method for analyzing this relatively volatile amine. The retention time of the compound would be a key identifier, and the peak area would allow for quantification of its purity.

High-Performance Liquid Chromatography (HPLC) would offer a versatile alternative for purity assessment. A variety of stationary phases (e.g., C18, silica) and mobile phase compositions could be employed to achieve optimal separation. Detection would typically be performed using a UV detector, although other detectors like an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) could also be used.

Detailed experimental conditions and chromatograms for the analysis of this compound are not available in the public domain.

Advanced Diffraction Techniques for Solid-State Characterization

Should this compound be a crystalline solid at room temperature, X-ray diffraction techniques would be the definitive method for determining its three-dimensional atomic arrangement in the solid state.

Single-Crystal X-ray Diffraction (SC-XRD) would provide precise bond lengths, bond angles, and conformational information. This technique would unambiguously confirm the molecular structure and reveal details of the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

Powder X-ray Diffraction (PXRD) could be used to analyze a polycrystalline sample, providing a characteristic diffraction pattern that can serve as a fingerprint for identifying the crystalline form of the compound.

A search of crystallographic databases did not yield any entries for the crystal structure of this compound.

Chiral Analysis Methods for Enantiomeric Excess Determination

This compound is a chiral molecule, existing as a pair of enantiomers. The determination of the enantiomeric excess (ee) of a sample would require specialized chiral analysis methods.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is a common and effective technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For example, a study on the deracemization of a related secondary amine, (R)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine, successfully employed a chiral OJ-H column with a hexane (B92381) and isopropanol (B130326) mobile phase for its analysis. researchgate.net A similar approach would likely be applicable to this compound.

Chiral Gas Chromatography (Chiral GC) could also be used for the enantiomeric separation, employing a capillary column coated with a chiral stationary phase.

Specific methods and results for the chiral analysis of this compound have not been reported in the reviewed literature.

Future Prospects and Interdisciplinary Research Directions

Innovative Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of N-(prop-2-yn-1-yl)cyclooctanamine, while achievable through classical N-alkylation methods, presents opportunities for the development of more efficient and selective synthetic routes. Traditional approaches often involve the reaction of cyclooctanamine (B1218968) with a propargyl halide, which can be prone to side reactions and may require harsh conditions. Future research could focus on the following innovative methodologies:

Transition-Metal Catalyzed N-Alkylation: The use of transition-metal catalysts, such as those based on palladium, copper, or iridium, could offer milder reaction conditions and improved selectivity. These catalysts can facilitate the coupling of cyclooctanamine with propargyl derivatives (e.g., propargyl acetate or carbonate) with high atom economy. The choice of ligand is crucial in these systems to control reactivity and prevent over-alkylation.

A3 Coupling (Aldehyde-Alkyne-Amine): This powerful three-component reaction could provide a one-pot synthesis of this compound derivatives. By reacting cyclooctanamine, an aldehyde (such as formaldehyde or its equivalent), and a terminal alkyne, the target molecule could be assembled in a highly convergent manner. Research in this area would involve optimizing catalysts, often copper or gold-based, and reaction conditions to maximize yield and purity.

Flow Chemistry Approaches: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and process control. A flow-based synthesis of this compound could involve pumping streams of cyclooctanamine and a propargylating agent through a heated reactor containing a solid-supported catalyst. This would allow for precise control of reaction parameters and could lead to higher yields and purities compared to batch processes.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Methodology | Potential Advantages | Key Research Focus |

| Traditional N-Alkylation | Simple, well-established | Optimization of reaction conditions to minimize side products. |

| Transition-Metal Catalysis | High selectivity, mild conditions, high atom economy | Catalyst and ligand screening, substrate scope exploration. |

| A3 Coupling | One-pot synthesis, high convergence | Catalyst development, optimization of multicomponent reaction parameters. |

| Flow Chemistry | Enhanced safety, scalability, precise process control | Reactor design, catalyst immobilization, optimization of flow parameters. |

Integration with Automated Synthesis and High-Throughput Screening

The future of chemical synthesis lies in the integration of automation and high-throughput screening (HTS) to accelerate the discovery and optimization of new molecules and reactions. For this compound and its derivatives, these technologies can be transformative.

Automated synthesis platforms, often referred to as "synthesis robots," can be programmed to perform a large number of reactions in parallel, systematically varying reactants, catalysts, solvents, and temperatures. This would be particularly valuable for optimizing the synthetic methodologies described in the previous section. For instance, an automated system could rapidly screen a library of ligands for a transition-metal catalyzed reaction to identify the optimal conditions for the synthesis of this compound.

Once a library of this compound derivatives is synthesized, HTS can be employed to rapidly assess their properties and potential applications. For example, if these compounds are being investigated as potential enzyme inhibitors, their activity against a target enzyme can be measured in a high-throughput format using biochemical assays. This integration of automated synthesis and HTS creates a powerful closed-loop system for discovery, where the results of the screening can inform the design of the next generation of molecules to be synthesized.

Theoretical Predictions Guiding Experimental Design

Computational chemistry and theoretical modeling are indispensable tools in modern chemical research. Density Functional Theory (DFT) and other computational methods can be used to predict the properties and reactivity of this compound, thereby guiding experimental design and saving valuable laboratory time and resources.

Theoretical predictions can be applied in several key areas:

Reaction Mechanism and Catalyst Design: Computational studies can elucidate the detailed mechanisms of the proposed synthetic reactions. By understanding the energetic landscape of a reaction, researchers can design more effective catalysts and select optimal reaction conditions. For example, DFT calculations could be used to predict the binding energies of different ligands to a metal center in a catalytic cycle, helping to identify ligands that promote the desired transformation.

Prediction of Physicochemical Properties: Properties such as molecular geometry, electronic structure, and spectroscopic signatures (e.g., NMR and IR spectra) of this compound can be accurately calculated. These predictions can aid in the characterization of the synthesized compound and provide insights into its potential behavior in different environments.

Reactivity and Interaction with Biomolecules: The propargyl group of this compound is a key feature for its potential applications in bioorthogonal chemistry. Theoretical models can be used to study the reactivity of the alkyne moiety in reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). Furthermore, molecular docking simulations could predict how this compound or its derivatives might bind to the active site of a target protein, providing a basis for the design of new therapeutic agents or diagnostic probes.

Expanding Applications in Biomedical Research Tools and Diagnostics

The presence of a terminal alkyne in this compound makes it a highly valuable building block for applications in biomedical research and diagnostics, primarily through its utility in "click chemistry."

Bioorthogonal Labeling and Imaging: The propargyl group can serve as a "handle" for bioorthogonal ligation. If this compound is incorporated into a larger molecule of biological interest (e.g., a peptide, protein, or drug molecule), the alkyne can be selectively reacted with an azide-functionalized reporter molecule, such as a fluorophore or a biotin tag. This allows for the visualization and tracking of the target molecule in complex biological systems, such as living cells, without interfering with native biological processes.

Development of Diagnostic Probes: Alkyne-functionalized molecules are increasingly being used in the development of diagnostic tools. For example, this compound could be used as a scaffold to construct probes for positron emission tomography (PET) or magnetic resonance imaging (MRI). The cyclooctane (B165968) ring could be modified to chelate a radionuclide or a paramagnetic metal ion, while the alkyne provides a site for conjugation to a targeting moiety that directs the probe to a specific tissue or cell type.

Drug Discovery and Development: The propargylamine (B41283) motif is found in a number of approved drugs. The unique combination of the cyclooctyl and propargyl groups in this compound could lead to the discovery of new bioactive compounds. The alkyne functionality also allows for the use of click chemistry in fragment-based drug discovery, where small alkyne-containing fragments can be screened for binding to a biological target and then linked together to create more potent lead compounds.

The potential applications are summarized in the table below.

| Application Area | Role of this compound | Key Enabling Technology |

| Bioorthogonal Chemistry | Alkyne handle for selective ligation | Click Chemistry (CuAAC, SPAAC) |

| Biomedical Imaging | Scaffold for reporter group attachment | Fluorescence Microscopy, PET, MRI |

| Diagnostic Probes | Building block for targeted imaging agents | Bioconjugation |

| Drug Discovery | Core structure for novel bioactive molecules | Fragment-Based Lead Discovery |

Q & A

Q. What are the common synthetic routes for N-(prop-2-yn-1-yl)cyclooctanamine, and how can their efficiency be optimized?

- Methodological Answer : The synthesis of N-(prop-2-yn-1-yl)cyclooctanamine derivatives typically involves coupling reactions between cyclooctanamine and propargyl-containing reagents. For example, EDCI/DMAP-mediated coupling (e.g., 2-iodoacetic acid with propargylamine) has been employed, though yields may be low (5%) due to side reactions . Alternative routes include reductive amination of cyclooctanone with propargylamine derivatives or ZnBr₂/Oxone-mediated cyclization, which improves regioselectivity and efficiency under mild conditions . Optimization strategies:

- Catalyst screening : Use of DMAP or HATU to enhance coupling efficiency.

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile/water mixtures) improve reaction homogeneity .

- Purification : Flash column chromatography (e.g., 40% ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing N-(prop-2-yn-1-yl)cyclooctanamine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies alkyne protons (~2.5 ppm) and cyclooctane ring conformation.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₁H₁₉N) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For example, SHELXL’s robust algorithms handle twinned data or high-resolution macromolecular applications .

- HPLC-MS : Validates purity and retention behavior under standardized conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound derivatives under varying conditions?

- Methodological Answer : Yield discrepancies often arise from competing pathways (e.g., alkyne side reactions or oxidative byproducts). To address this:

- Mechanistic studies : Use isotopic labeling (e.g., deuterated solvents) or radical traps (TEMPO) to identify intermediates. Evidence from ZnBr₂/Oxone-mediated reactions suggests radical ipso-cyclization pathways dominate .

- Design of Experiments (DoE) : Statistically vary parameters (temperature, stoichiometry) to isolate optimal conditions. For example, EDCI/DMAP coupling at 0°C vs. RT may reduce epimerization .

- Comparative analysis : Benchmark against structurally similar compounds (e.g., N-(prop-2-yn-1-yl)hexanamide) to identify steric or electronic effects .

Q. What mechanistic insights explain the regioselectivity observed in cyclization reactions involving this compound derivatives?

- Methodological Answer : Regioselectivity in cyclization (e.g., spirocycle vs. linear products) is influenced by:

- Substrate geometry : The cyclooctane ring’s chair-like conformation directs alkyne positioning for 5- or 6-membered ring formation .

- Catalytic system : ZnBr₂ stabilizes propargyl intermediates, while Oxone generates sulfate radicals that initiate ipso-attack on aromatic rings .

- Computational modeling : Density Functional Theory (DFT) calculations predict transition-state energies to rationalize preferential pathways.

Q. How does stereochemical control impact the biological or catalytic activity of N-(prop-2-yn-1-yl)cyclooctanamine derivatives?

- Methodological Answer :

- Enzymatic deracemization : Recombinant cyclohexylamine oxidase variants enantioselectively oxidize racemic mixtures, yielding >99% ee products (analogous to N-(prop-2-yn-1-yl)indenamine systems) .

- Chiral chromatography : Use of Pirkle-type columns (e.g., Chiralpak IA) separates diastereomers for activity assays.

- Structure-Activity Relationships (SAR) : Compare N-sec-butyl vs. N-cyclooctyl analogs to correlate stereochemistry with bioactivity (e.g., enzyme inhibition) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of this compound under acidic conditions?

- Methodological Answer : Discrepancies arise from varying protonation sites (amine vs. alkyne). Strategies to reconcile

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.